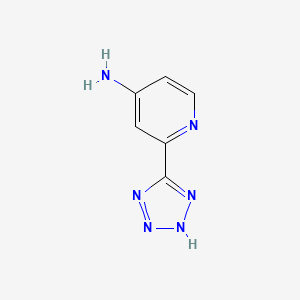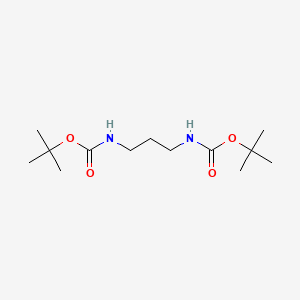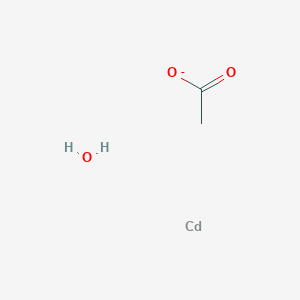
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of both amino and trifluoromethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which includes a trifluoromethyl group that can influence its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure the efficient production of (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-trifluoromethylstyrene derivatives: These compounds also contain a trifluoromethyl group and are used in similar synthetic applications.
FDA-approved trifluoromethyl group-containing drugs: These drugs share the trifluoromethyl functional group and exhibit various pharmacological activities.
Uniqueness
What sets (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid apart is its specific combination of functional groups, which can confer unique pharmacokinetic and pharmacodynamic properties. The presence of both the amino and trifluoromethyl groups can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C9H7F4NO2 |
|---|---|
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m1/s1 |
Clé InChI |
FODBVDHNHFAUHN-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)F |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13910233.png)

![3-Decylthieno[3,2-b]thiophene](/img/structure/B13910236.png)
![[(5S,7R)-3-methoxy-1-adamantyl]methanol](/img/structure/B13910237.png)
![methyl (Z)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13910245.png)
![Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13910258.png)



![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)
![1-[(E)-[(1S,2R,4R,7E,11S)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-8-yl]methylideneamino]-3-(4-methylphenyl)urea](/img/structure/B13910276.png)
![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)
